molecular formula C10H11F2N5O2S B2569346 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide CAS No. 921125-00-0

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide

Cat. No.: B2569346
CAS No.: 921125-00-0
M. Wt: 303.29
InChI Key: AONRKGQXOXVUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a tetrazole ring substituted with a difluorophenyl group and an ethanesulfonamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Ethanesulfonamide Group: The resulting tetrazole intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group and tetrazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-difluorophenyl)-1H-tetrazole: Shares the tetrazole ring and difluorophenyl group but lacks the ethanesulfonamide moiety.

    N-((1-(2,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide: Similar structure with a different substitution pattern on the phenyl ring.

Uniqueness

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide is unique due to its specific substitution pattern and the presence of both the tetrazole ring and ethanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N5O2S/c1-2-20(18,19)13-6-10-14-15-16-17(10)7-3-4-8(11)9(12)5-7/h3-5,13H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONRKGQXOXVUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.